N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety linked to a 2,6-difluorobenzamide group through an ethyl chain. The presence of both indole and benzamide functionalities makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Linking the Ethyl Chain: The chlorinated indole is reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the reaction of the ethylated indole with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2,6-difluorobenzamide: Similar structure but without the chlorine atom at the 5-position.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-dichlorobenzamide: Similar structure but with additional chlorine atoms on the benzamide moiety.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity . The combination of these halogens with the indole and benzamide functionalities makes it a compound of particular interest for further research and development.
Properties
Molecular Formula |
C17H13ClF2N2O |
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Molecular Weight |
334.7 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H13ClF2N2O/c18-11-4-5-15-12(8-11)10(9-22-15)6-7-21-17(23)16-13(19)2-1-3-14(16)20/h1-5,8-9,22H,6-7H2,(H,21,23) |
InChI Key |
ZQZBBVSRCVOIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)F |
Origin of Product |
United States |
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